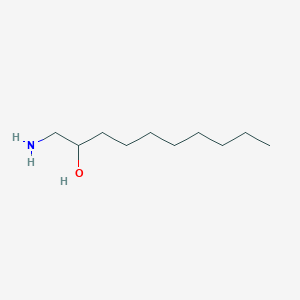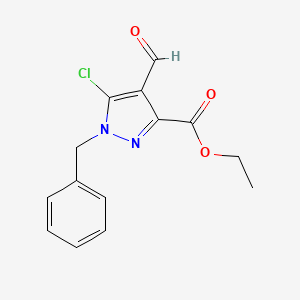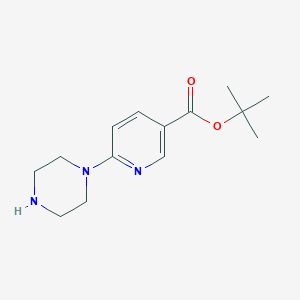
1-Amino-decan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-decan-2-ol (ADO) is an important organic compound with a wide range of uses in research and industry. ADO is a versatile compound that can be used for a variety of purposes, including synthesis, scientific research, and drug development. ADO is a primary amine, meaning it contains one nitrogen atom that is bonded to three hydrogen atoms. This makes it an important building block in the synthesis of many different compounds. ADO is also a versatile compound that can be used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs.
科学的研究の応用
1-Amino-decan-2-ol has a wide range of applications in scientific research. It is used as a building block for the synthesis of other compounds, such as amides and amines. 1-Amino-decan-2-ol is also used in drug development, as it can be used to study the mechanism of action of drugs. It is also used to study the biochemical and physiological effects of drugs. In addition, 1-Amino-decan-2-ol is used in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics and enzyme inhibition.
作用機序
1-Amino-decan-2-ol is a primary amine, meaning it can act as a nucleophile in chemical reactions. In drug development, 1-Amino-decan-2-ol can be used to study the mechanism of action of drugs. It can react with other compounds to form adducts, which can then be used to study the effects of the drug on the target molecule.
Biochemical and Physiological Effects
1-Amino-decan-2-ol has several biochemical and physiological effects. It is an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. 1-Amino-decan-2-ol is also an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and appetite. In addition, 1-Amino-decan-2-ol has been shown to increase the release of the neurotransmitter dopamine, which is involved in reward and motivation.
実験室実験の利点と制限
1-Amino-decan-2-ol has several advantages and limitations for lab experiments. The main advantage of using 1-Amino-decan-2-ol is its versatility. It can be used in a variety of experiments, including synthesis, drug development, enzyme kinetics, and enzyme inhibition. In addition, 1-Amino-decan-2-ol is relatively inexpensive and easy to obtain.
The main limitation of using 1-Amino-decan-2-ol is its instability. 1-Amino-decan-2-ol is very sensitive to light and air, and it can easily decompose if not stored properly. In addition, 1-Amino-decan-2-ol can react with other compounds, making it difficult to isolate and purify.
将来の方向性
There are several potential future directions for 1-Amino-decan-2-ol research. One potential direction is the development of new methods for synthesizing 1-Amino-decan-2-ol. Another potential direction is the development of new methods for studying the biochemical and physiological effects of 1-Amino-decan-2-ol. Additionally, research could be conducted to investigate the potential therapeutic applications of 1-Amino-decan-2-ol, such as the treatment of depression and anxiety. Finally, research could be conducted to investigate the potential toxicological effects of 1-Amino-decan-2-ol.
合成法
1-Amino-decan-2-ol can be synthesized in several ways. The most common method is the Hofmann rearrangement of N-substituted hydrazones. This method involves the reaction of a hydrazone with a strong base, such as sodium hydroxide or potassium hydroxide, to form an amine. The amine then undergoes a Hofmann rearrangement to form 1-Amino-decan-2-ol. Other methods for synthesizing 1-Amino-decan-2-ol include the reduction of nitriles and the reaction of amines with aldehydes or ketones.
特性
IUPAC Name |
1-aminodecan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-2-3-4-5-6-7-8-10(12)9-11/h10,12H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWJEYCAUWCFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-decan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane](/img/structure/B6300839.png)



![5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6300853.png)
![N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide](/img/structure/B6300854.png)




